molecular formula C6H8F3NO4 B13970591 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester

Cat. No.: B13970591
M. Wt: 215.13 g/mol
InChI Key: QWJFTBRHRRBECG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester involves several steps. One common method includes the reaction of 4,4,4-Trifluoro-3-nitromethyl-butyric acid with methanol in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

4,4,4-Trifluoro-3-nitromethyl-butyric acid methyl ester can be compared with other similar compounds, such as:

    4,4,4-Trifluoro-3-nitromethyl-butyric acid: The parent acid form of the ester, which lacks the methyl ester group.

    4,4,4-Trifluoro-3-aminomethyl-butyric acid methyl ester: A reduced form where the nitro group is converted to an amine group.

    4,4,4-Trifluoro-3-hydroxymethyl-butyric acid methyl ester: A derivative where the nitro group is replaced with a hydroxyl group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications .

Properties

IUPAC Name

methyl 4,4,4-trifluoro-3-(nitromethyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4/c1-14-5(11)2-4(3-10(12)13)6(7,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJFTBRHRRBECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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